7-(Chloromethyl)isoquinoline hydrochloride
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Overview
Description
7-(Chloromethyl)isoquinoline hydrochloride is a chemical compound characterized by the presence of a chloromethyl group attached to the isoquinoline ring system. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chloromethylation of Isoquinoline: The compound can be synthesized by reacting isoquinoline with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactors with controlled temperature and pressure conditions to optimize yield and purity. Continuous flow processes may also be employed to enhance efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as quinones.
Reduction: Reduction reactions can convert the chloromethyl group to a methylene group, resulting in different structural isomers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents, facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Methylene-substituted isoquinolines.
Substitution Products: Amides, esters, and ethers, depending on the nucleophile used.
Scientific Research Applications
7-(Chloromethyl)isoquinoline hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-(Chloromethyl)isoquinoline hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing biological processes. The molecular targets and pathways involved are determined by the specific context in which the compound is used.
Comparison with Similar Compounds
Chloromethylbenzene: Similar in structure but lacks the isoquinoline ring system.
7-(Chloromethyl)quinoline: Similar but with a different ring structure.
Benzyl chloride: Another chloromethyl-containing compound used in various industrial applications.
Uniqueness: 7-(Chloromethyl)isoquinoline hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds. Its applications in scientific research and industry highlight its importance and versatility.
Properties
IUPAC Name |
7-(chloromethyl)isoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN.ClH/c11-6-8-1-2-9-3-4-12-7-10(9)5-8;/h1-5,7H,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDUNNZSRBNUJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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